3-Hydroxybutyronitrile 3-Hydroxybutyronitrile 3-hydroxybutanenitrile is a hydroxynitrile that is butyronitirle in which a hydrogen at position 3 has been replaced by a hydroxy group.
Brand Name: Vulcanchem
CAS No.: 4368-06-3
VCID: VC21215309
InChI: InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3
SMILES: CC(CC#N)O
Molecular Formula: C4H7NO
Molecular Weight: 85.1 g/mol

3-Hydroxybutyronitrile

CAS No.: 4368-06-3

Cat. No.: VC21215309

Molecular Formula: C4H7NO

Molecular Weight: 85.1 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxybutyronitrile - 4368-06-3

CAS No. 4368-06-3
Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
IUPAC Name 3-hydroxybutanenitrile
Standard InChI InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3
Standard InChI Key BYJAJQGCMSBKPB-UHFFFAOYSA-N
SMILES CC(CC#N)O
Canonical SMILES CC(CC#N)O

Physical and Chemical Properties

3-Hydroxybutyronitrile exhibits distinctive physical and chemical properties that contribute to its utility in chemical synthesis. Understanding these properties is crucial for predicting its behavior in various chemical reactions and for designing efficient synthetic routes involving this compound.

Chemical Structure and Reactivity

From a structural perspective, 3-hydroxybutyronitrile contains a hydroxyl group at the C-3 position and a nitrile group at the terminal carbon. This arrangement of functional groups contributes to its unique chemical reactivity. The hydroxyl group can participate in hydrogen bonding, affecting the compound's solubility in various solvents and its interactions with other molecules. The nitrile group, on the other hand, can undergo various transformations, such as hydrolysis to form carboxylic acids or amides.

The compound undergoes thermolysis in the gas phase through the formation of a six-membered cyclic transition state . This type of reaction is significant as it provides insights into the thermal stability and decomposition pathways of 3-hydroxybutyronitrile. Understanding these pathways is crucial for determining suitable reaction conditions when using this compound as a reagent or intermediate.

Safety ParameterClassification/StatementReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315, H319, H335
Hazard CodesXi
Risk Statements36/37/38
Precautionary StatementsP261, P305+P351+P338
Safety Statements26, 36
WGK Germany3
HS Code29269095

These safety guidelines should be strictly followed when handling 3-hydroxybutyronitrile to minimize the risk of adverse effects on health and the environment. Proper personal protective equipment, including gloves, eye protection, and laboratory coats, should be worn when working with this compound. Additionally, adequate ventilation should be ensured to prevent the accumulation of vapors that may cause respiratory irritation.

Uses and Applications

3-Hydroxybutyronitrile serves as a valuable intermediate in various synthetic processes, contributing to the development of compounds with diverse applications. Its functional group combination makes it particularly useful in pharmaceutical and chemical research.

Pharmaceutical Applications

One of the primary applications of 3-hydroxybutyronitrile is as an intermediate in the preparation of 2-methylazetidine, which is a derivative of azetidine . Azetidine and its derivatives are important building blocks in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties . The four-membered ring structure of azetidine makes it a unique scaffold for the development of biologically active molecules, including potential drug candidates.

The ability of 3-hydroxybutyronitrile to serve as a precursor to such compounds highlights its significance in pharmaceutical research and development. By enabling the synthesis of complex nitrogen-containing structures, this compound contributes to the exploration of new chemical entities with potential therapeutic applications.

Chemical Synthesis Applications

Beyond its role in pharmaceutical synthesis, 3-hydroxybutyronitrile finds applications in various chemical synthesis processes. The presence of both hydroxyl and nitrile functional groups allows for selective modifications, making it a versatile building block for the construction of more complex molecules. The nitrile group, for instance, can be hydrolyzed to form carboxylic acids or reduced to form amines, providing access to a wide range of functionalized compounds.

Furthermore, the hydroxyl group can participate in esterification reactions or be oxidized to form ketones, offering additional pathways for structural diversification. This multifunctionality makes 3-hydroxybutyronitrile a valuable tool in the chemist's arsenal for the design and synthesis of structurally diverse compounds.

Preparation Methods

The synthesis of 3-hydroxybutyronitrile can be achieved through various methods, each with its own advantages and limitations. Understanding these synthetic routes is essential for selecting the most appropriate approach based on specific requirements such as scale, available starting materials, and desired purity.

Chemical Synthesis

Chemical synthesis methods for 3-hydroxybutyronitrile typically involve reactions that introduce both the hydroxyl and nitrile functionalities. One common approach might involve the reaction of epichlorohydrin with sodium cyanide, followed by appropriate transformations to obtain the desired product. The specific reaction conditions, including temperature, solvent, and catalyst choice, can significantly influence the yield and purity of the final product.

Another potential route might involve the cyanation of 3-hydroxybutanal or similar precursors. The selection of an appropriate cyanating agent and reaction conditions is crucial for achieving good yields and selectivity.

Enzymatic Methods

Enzymatic approaches offer an alternative pathway for the synthesis of 3-hydroxybutyronitrile, particularly when stereoselectivity is a concern. Enzymes such as nitrile hydratases can be employed in biocatalytic processes for the production of this compound. These enzymatic methods often operate under milder conditions compared to chemical synthesis, potentially offering advantages in terms of energy efficiency and environmental impact.

The optimization of enzymatic processes for the production of 3-hydroxybutyronitrile involves considerations such as enzyme selection, reaction medium, pH, temperature, and substrate concentration. These parameters need to be carefully tuned to maximize enzymatic activity and stability while ensuring high product yield and purity.

Chemical Reactions and Behavior

The chemical behavior of 3-hydroxybutyronitrile is largely influenced by the presence of its functional groups. Understanding these reactions is essential for predicting how this compound will behave in various synthetic contexts and for designing efficient synthetic routes that utilize it as an intermediate.

Reactions of the Nitrile Group

The nitrile group in 3-hydroxybutyronitrile can undergo various transformations, including hydrolysis, reduction, and addition reactions. Hydrolysis of the nitrile group can lead to the formation of carboxylic acids or amides, depending on the reaction conditions. In acidic or basic conditions, the nitrile group can be hydrolyzed to form 3-hydroxybutyric acid, while partial hydrolysis can yield the corresponding amide.

Reduction of the nitrile group, using reagents such as lithium aluminum hydride or sodium borohydride, can result in the formation of primary amines. This transformation provides access to 3-hydroxybutylamine, which itself can serve as a useful building block for further synthetic elaboration.

Reactions of the Hydroxyl Group

The hydroxyl group in 3-hydroxybutyronitrile can participate in various reactions typical of alcohols. These include esterification, oxidation, and substitution reactions. Esterification of the hydroxyl group with carboxylic acids or acid chlorides can yield the corresponding esters, which may exhibit different physical properties and reactivities compared to the parent alcohol.

Oxidation of the hydroxyl group can lead to the formation of 3-ketobutyronitrile, a compound with increased electrophilicity at the C-3 position. This transformation can be achieved using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

Thermolysis Behavior

As mentioned earlier, 3-hydroxybutyronitrile undergoes thermolysis in the gas phase through the formation of a six-membered cyclic transition state . This thermal decomposition pathway is significant for understanding the stability of this compound under high-temperature conditions. The specific products formed during thermolysis would depend on the exact reaction conditions, including temperature, pressure, and the presence of other reactive species.

Market and Availability

Understanding the market dynamics and availability of 3-hydroxybutyronitrile is important for researchers and industries that utilize this compound. This section provides information on commercial sources, pricing, and market trends related to this compound.

SupplierProduct NumberProduct NamePackagingPurityPrice (USD)Reference
TRCH828180β-Hydroxybutyronitrile1gNot specified$160
SynQuest Laboratories4137-1-X83-Hydroxybutanenitrile250mgNot specified$160
SynQuest Laboratories4137-1-X83-Hydroxybutanenitrile1gNot specified$352
American Custom Chemicals CorporationCHM02984623-Hydroxybutyronitrile5mg95.00%$495.81
AK Scientific4011BA3-Hydroxybutyronitrile2.5gNot specified$667

This pricing information indicates that 3-hydroxybutyronitrile is a relatively high-value chemical, with prices ranging from approximately $160 to $667 per gram, depending on the supplier and packaging. The high cost of this compound may reflect challenges in its synthesis or purification, as well as its specialized applications in research and development.

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